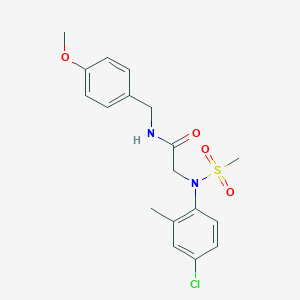![molecular formula C20H16N2O2S B258600 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B258600.png)
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its unique chemical structure and its ability to modulate various biological processes. However, the limitations of using this compound include its complex synthesis method and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including cancer and bacterial infections. Additionally, the study of the compound's mechanism of action and its effects on various signaling pathways could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves several steps. The first step involves the reaction of 2-aminobenzimidazole with thioamide to form 2-aminothiazolo[3,2-a]benzimidazole. This intermediate is then reacted with 4-(cyclopropylmethoxy)benzaldehyde to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate various biological processes, including inflammation, oxidative stress, and cell proliferation. It has also been studied for its potential anticancer and antibacterial properties.
Eigenschaften
Produktname |
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
|---|---|
Molekularformel |
C20H16N2O2S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(2Z)-2-[[4-(cyclopropylmethoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H16N2O2S/c23-19-18(25-20-21-16-3-1-2-4-17(16)22(19)20)11-13-7-9-15(10-8-13)24-12-14-5-6-14/h1-4,7-11,14H,5-6,12H2/b18-11- |
InChI-Schlüssel |
JKMXFKOBYFQKIE-WQRHYEAKSA-N |
Isomerische SMILES |
C1CC1COC2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
SMILES |
C1CC1COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Kanonische SMILES |
C1CC1COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)




![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)

![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)
